molecular formula C14H11ClN2 B2609858 2-(3-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine CAS No. 419557-36-1

2-(3-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine

Cat. No.: B2609858
CAS No.: 419557-36-1
M. Wt: 242.71
InChI Key: XJKKBHJDHXDGHU-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound featuring a chlorine atom at the 3-position of the phenyl ring and a methyl group at the 7-position of the imidazo[1,2-a]pyridine core. Its synthesis typically involves coupling reactions with substituted phenyl groups and optimization of crystallization conditions to achieve high yields and purity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate aldehyde and an isocyanide. One common method is the Groebke–Blackburn–Bienaymé reaction, which is a multi-component reaction that efficiently produces imidazo[1,2-a]pyridine derivatives . The reaction conditions often involve the use of a solvent such as methanol or tert-butanol, and a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of solvents and reagents may be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine core.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further pharmaceutical development:

  • Antimicrobial Properties : Derivatives of imidazo[1,2-a]pyridine have been explored for their potential as antimicrobial agents. Research indicates that these compounds can inhibit the growth of various pathogens, including bacteria and fungi.
  • Anti-inflammatory Effects : Studies show that 2-(3-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine derivatives may possess anti-inflammatory properties, making them suitable for treating inflammatory diseases .
  • Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation. For instance, imidazo[1,2-a]pyridine-thiophene derivatives have demonstrated effectiveness against acute myeloid leukemia cell lines by targeting specific mutations in the FLT3 gene .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Antituberculosis Activity : A study evaluated the antimycobacterial activity of substituted imidazo[1,2-a]pyridines against Mycobacterium tuberculosis. Some compounds showed minimum inhibitory concentrations (MICs) lower than clinically used drugs, indicating their potential as new antituberculosis agents .
  • Neuropeptide S Receptor Antagonists : Research on phosphorothioyl-containing imidazopyridines revealed their effectiveness as antagonists for neuropeptide S receptors. This study established a structure-activity relationship that guided further optimization of these compounds for therapeutic use .

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

The pharmacological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly sensitive to substituent positions and functional group modifications. Below is a detailed comparison with structurally related compounds:

Substituent Position Variations

2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine

  • Structure : Chlorine at the phenyl 4-position instead of 3.
  • Properties: Molecular weight: 242.71 g/mol (C₁₄H₁₁ClN₂) . Synthesized via Paudler process with NaNO₂ and hydrobromic acid, yielding Schiff base ligands with excellent spectroscopic validation (LC-MS, ¹H NMR) . Exhibits distinct electronic effects compared to the 3-chloro isomer due to altered electron-withdrawing group positioning.

2-(3,4-Dichlorophenyl)-7-methylimidazo[1,2-a]pyridine

  • Structure : Additional chlorine at phenyl 4-position.
  • Properties :
    • Increased molecular weight (277.16 g/mol) and lipophilicity.
    • Demonstrated selective binding to translocator protein (TSPO), producing anxiolytic and antidepressant effects in preclinical models .

2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine

  • Structure : Methoxy group (electron-donating) at phenyl 4-position.
  • Properties :
    • PubChem activity score: 83 (indicative of high bioactivity) .
    • Complete dose-response curve with AC₅₀ = 91.905 µM, suggesting optimized receptor interaction compared to chloro derivatives .

Functional Group Modifications

2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-acetic acid (V2)

  • Structure : Acetic acid group at the imidazo core 3-position.
  • Properties: Melting point: 229–231°C . ¹H NMR (DMSO-d₆): δ 2.42 (s, 3H, CH₃), 4.17 (s, 2H, CH₂COOH) .

N-Benzyl-N-ethyl-2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-acetamide

  • Structure : Acetamide group at the 3-position.
  • Properties :
    • Yield: 39.9% via EDC coupling .
    • The amide group may enhance blood-brain barrier penetration, relevant for CNS-targeted therapies .

Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate

  • Structure : Fluorine at phenyl 4-position and methyl ester at imidazo 7-position.
  • Properties :
    • Molecular formula: C₁₅H₁₀ClFN₂O₂ .
    • Fluorine increases metabolic stability; ester group allows prodrug strategies .

Key Observations

Substituent Position : Chlorine at phenyl 3- vs. 4-position alters electronic distribution and steric interactions, impacting receptor binding .

Functional Groups : Carboxylic acids (e.g., V2) improve solubility, while amides (e.g., Compound 1) enhance CNS penetration .

Bioactivity : Methoxy and fluorine substituents correlate with higher PubChem scores and metabolic stability .

Biological Activity

2-(3-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the imidazo[1,2-a]pyridine core followed by chlorination and methylation steps to introduce the desired functional groups.

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridines exhibit significant antimicrobial properties. For instance, a study highlighted that various substituted imidazo[1,2-a]pyridines demonstrated moderate to good activity against Mycobacterium tuberculosis, with certain derivatives showing minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL . This suggests that this compound may possess similar antimicrobial potential.

Anticancer Activity

The anticancer properties of imidazo[1,2-a]pyridines have been extensively studied. Compounds in this class have shown promising results in inhibiting cancer cell proliferation. For example, derivatives have been tested against various cancer cell lines with IC50 values indicating significant antiproliferative effects. One study reported that certain imidazo[1,2-a]pyridine derivatives exhibited IC50 values in the low micromolar range against breast cancer cells (MCF-7), suggesting that this compound could be a candidate for further anticancer studies .

Anti-inflammatory Activity

Imidazo[1,2-a]pyridines have also been investigated for their anti-inflammatory effects. Some compounds in this class have shown the ability to inhibit phospholipase A2 (PLA2), an enzyme involved in inflammatory processes. The inhibition of PLA2 by certain derivatives was confirmed with IC50 values indicating effective anti-inflammatory potential .

Structure-Activity Relationship (SAR)

A systematic structure-activity relationship (SAR) analysis has been conducted on various chlorinated derivatives of imidazo[1,2-a]pyridines. The presence of chlorine substituents has been linked to enhanced biological activities such as topoisomerase inhibition and antiproliferative effects. This suggests that the chlorophenyl group in this compound may significantly influence its biological activity and efficacy against various targets .

Case Studies

Several case studies have highlighted the therapeutic potential of imidazo[1,2-a]pyridine derivatives:

  • Antituberculosis Activity : A derivative similar to this compound demonstrated effective antituberculosis activity with MIC values comparable to established drugs.
  • Antikinetoplastid Activity : In studies focusing on Trypanosoma species, some derivatives exhibited IC50 values suggesting potent activity against these parasites without significant cytotoxicity towards human cells .

Q & A

Q. Basic: What are the optimal synthetic routes for preparing 2-(3-chlorophenyl)-7-methylimidazo[1,2-a]pyridine with high yield and purity?

Methodological Answer:
The Paudler process is a robust method for synthesizing imidazo[1,2-a]pyridine derivatives. For this compound, start with 2-amino-4-methylpyridine and a suitably substituted bromochloroacetophenone. React with sodium nitrite (NaNO₂) as a nitroso donor, followed by reduction using hydrobromic acid (HBr) and tin (Sn) to yield the intermediate amine. Condensation with substituted aldehydes in acetic acid at room temperature produces the target compound. Key considerations:

  • Catalysts: Acetic acid accelerates Schiff base formation.
  • Purification: Use column chromatography or recrystallization (e.g., acetonitrile/methanol mixtures) for high purity .
  • Yields: Reported yields exceed 70–85% under optimized conditions (Table 1).

Table 1: Comparison of Synthetic Methods

MethodReactantsYieldPurity Confirmation
Paudler process2-Amino-4-methylpyridine, NaNO₂, HBr78–85%¹H-NMR, LC-MS, FT-IR
Hypochlorite-mediatedtert-Butyl hypochlorite, base hydrolysis65–85%¹H-NMR, ¹³C NMR

Q. Advanced: How can Density Functional Theory (DFT) calculations validate spectroscopic data and predict electronic properties of derivatives?

Methodological Answer:
DFT studies (e.g., B3LYP/6-311++G(d,p) basis set) correlate experimental spectroscopic data (¹H-NMR, IR) with theoretical predictions. For example:

  • Charge distribution: Predicts electrophilic/nucleophilic sites for functionalization.
  • Vibrational frequencies: Match experimental IR peaks (e.g., C-Cl stretch at 750 cm⁻¹) .
  • Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to assess reactivity. For 2-(3-chlorophenyl)-7-methyl derivatives, a narrow gap (~3.5 eV) suggests potential redox activity .

Q. Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • ¹H-NMR: Aromatic protons appear as doublets (δ 7.2–8.1 ppm), with methyl groups at δ 2.3–2.5 ppm. Absence of extraneous peaks confirms purity .
  • ¹³C NMR: Aromatic carbons resonate at 115–140 ppm; the chlorophenyl carbon appears at ~125 ppm .
  • LC-MS: Molecular ion peaks [M+H]⁺ at m/z 257.1 (theoretical: 257.07) .

Table 2: Key NMR Assignments

Proton/CarbonChemical Shift (δ)Multiplicity
C7-Methyl2.36 ppm (s)Singlet
Imidazo[1,2-a]pyridine H7.91 ppm (d, J=6.4 Hz)Doublet

Q. Advanced: What mechanistic pathways explain trichloromethyl byproduct formation in hypochlorite reactions?

Methodological Answer:
Hypochlorite-mediated reactions (e.g., with tert-butyl hypochlorite) can lead to trichloromethyl byproducts via radical intermediates. Proposed pathway:

Chlorination: Hypochlorite abstracts a hydrogen atom, generating a carbon-centered radical.

Trichlorination: Sequential chlorine addition at the methyl group, favored by electron-withdrawing substituents.

Hydrolysis: Trichloromethyl groups hydrolyze to carboxylic acids under basic conditions (e.g., NaOH), confirmed by esterification with diazomethane .

Q. Advanced: How do substituent positions influence anticholinesterase activity?

Methodological Answer:
Crystallographic data (e.g., 2c in ) shows that:

  • 7-Methyl vs. 8-Methyl: 7-Methyl derivatives exhibit stronger π-π stacking with acetylcholinesterase's aromatic residues.
  • Chlorophenyl orientation: Ortho-substitution (3-chloro) enhances hydrophobic interactions vs. para-substitution.
  • Activity scores: Derivatives with complete dose-response curves (e.g., score 83 in ) correlate with optimized substituent positioning .

Q. Basic: What strategies introduce iodine at specific positions on the imidazo[1,2-a]pyridine core?

Methodological Answer:
Ultrasound-assisted iodination using tert-butyl hydroperoxide (TBHP) as an oxidant:

  • Conditions: TBHP (2 eq), NaI (1.5 eq), DCE solvent, 40°C, 12 h.
  • Selectivity: Iodination occurs preferentially at C3 due to radical stabilization by the chlorophenyl group .
  • Confirmation: ¹³C NMR shows C-I coupling (~140 ppm) .

Q. Advanced: How to resolve contradictions between computational predictions and in vitro activity data?

Methodological Answer:

  • Validation steps:
    • Docking studies: Use AutoDock Vina to simulate binding modes; compare with crystallographic data (e.g., ).
    • Assay optimization: Test derivatives under varied conditions (pH, temperature) to account for false negatives.
    • Dose-response curves: Prioritize compounds with complete curves (e.g., score 83 vs. partial curves) .

Properties

IUPAC Name

2-(3-chlorophenyl)-7-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2/c1-10-5-6-17-9-13(16-14(17)7-10)11-3-2-4-12(15)8-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKKBHJDHXDGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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